2,4-Dinitrophenylacetic acid

Übersicht

Beschreibung

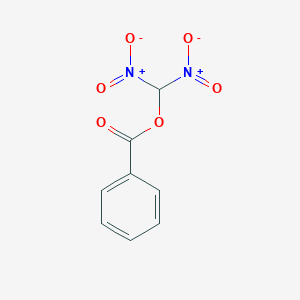

2,4-Dinitrophenylacetic acid is an organic compound with the molecular formula C8H6N2O6. It is characterized by the presence of two nitro groups attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions .

Vorbereitungsmethoden

The synthesis of 2,4-Dinitrophenylacetic acid typically involves the nitration of phenylacetic acid. The reaction is carried out by treating phenylacetic acid with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The nitration process introduces nitro groups at the 2 and 4 positions of the phenyl ring, resulting in the formation of this compound .

In industrial settings, the production of this compound follows similar principles but may involve optimized reaction conditions and purification steps to ensure high yield and purity. The crude product is often purified by recrystallization from water .

Analyse Chemischer Reaktionen

2,4-Dinitrophenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.

Reduction: Reduction of the nitro groups can yield amino derivatives.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,4-Dinitrophenylacetic acid is widely utilized as a reagent in organic synthesis. Its ability to introduce dinitrophenyl groups into different molecules facilitates the construction of complex organic compounds.

- Example : It serves as an intermediate in synthesizing pharmaceuticals and other organic chemicals, enhancing the efficiency of chemical reactions.

Biological Studies

DNPA is employed in biological research, particularly in studies involving protein-ligand interactions. It is used to create photoaffinity labels, which are essential for understanding how proteins interact with various ligands.

- Case Study : A study demonstrated that DNPA can effectively quench tryptophan fluorescence, which is crucial for analyzing protein dynamics and interactions .

| Compound | Stern-Volmer Constant (K SV) | Fluorescence Intensity (V) | Correlation Coefficient (r²) |

|---|---|---|---|

| 2,4-DNP | 20117.21 ± 3482.26 | 104272.40 ± 6100.06 | 0.995 |

| 2,6-DNP | 9779.84 ± 241.19 | 47789.49 ± 918.83 | 0.999 |

| 2,4-DNA | 16339.86 ± 249.81 | 51308.83 ± 560.44 | 0.999 |

| DNOC | 4397.68 ± 1574.75 | 169008.33 ± 12208.50 | 0.992 |

Analytical Chemistry

In analytical chemistry, DNPA serves as both an analyte and an indicator in acid-base titrations. This dual role enhances the understanding of resonance in aromatic compounds and the acidity of various chemical species.

- Educational Application : A study highlighted its use in high school and college laboratory settings to demonstrate key concepts such as the Henderson-Hasselbalch equation and the influence of resonance on acidity .

Toxicological Studies

Research has shown that DNPA exhibits significant toxicity at certain concentrations, impacting germination rates in plants and cellular health in animal models.

- Findings : In experiments assessing its effects on wheat seed germination, concentrations as low as resulted in substantial inhibition of germination .

Case Study: Toxicity Assessment

A study assessed the toxicity of DNPA along with other dinitrophenol derivatives on wheat seeds:

- Results : At , DNPA inhibited germination by approximately 87% , highlighting its potential environmental impact when used in agricultural applications.

Case Study: Protein Interaction Studies

In another investigation focusing on protein interactions:

- Methodology : Researchers utilized DNPA to create photoaffinity labels that allowed for the visualization of protein-ligand binding events through fluorescence quenching techniques.

Wirkmechanismus

The mechanism of action of 2,4-Dinitrophenylacetic acid involves its ability to undergo various chemical transformations. The nitro groups on the phenyl ring make it a reactive compound, capable of participating in nucleophilic aromatic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

2,4-Dinitrophenylacetic acid can be compared with other nitrophenylacetic acids, such as:

2,4-Dinitrophenylpropionic acid: Similar in structure but with a propionic acid moiety instead of acetic acid.

2,4-Dinitrophenylbutyric acid: Contains a butyric acid moiety.

2,4-Dinitrophenylbenzoic acid: Has a benzoic acid moiety instead of acetic acid

The uniqueness of this compound lies in its specific reactivity due to the acetic acid moiety, which influences its behavior in chemical reactions and its applications in various fields .

Biologische Aktivität

2,4-Dinitrophenylacetic acid (DNPA) is a compound of significant interest due to its diverse biological activities and applications in various fields of research. This article explores the biological activity of DNPA, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

- Molecular Formula : C₈H₆N₂O₆

- Molecular Weight : 226.15 g/mol

- Melting Point : 169-175 °C

- Density : 1.6 g/cm³

- Boiling Point : 430.2 °C

The biological activity of DNPA is attributed to its ability to interact with various biological molecules and pathways. Key mechanisms include:

- Enzyme Inhibition : DNPA has been shown to inhibit specific enzymes, which can alter metabolic pathways and affect cellular functions.

- Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to apoptosis in certain cancer cell lines.

- Antimicrobial Activity : DNPA exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in therapeutic applications.

Antimicrobial Effects

Research indicates that DNPA possesses significant antimicrobial activity. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent in clinical settings .

Cytotoxicity and Apoptosis

In vitro studies have shown that DNPA induces cytotoxic effects in cancer cell lines through the activation of apoptotic pathways. The compound was found to increase the levels of reactive oxygen species (ROS), leading to oxidative damage and subsequent cell death .

Case Study 1: Toxicological Assessment

A case study reported severe poisoning due to ingestion of a related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), highlighting the potential risks associated with dinitrophenyl compounds. The patient presented with multi-organ failure after ingestion, emphasizing the need for careful handling and understanding of these compounds' toxicological profiles .

Case Study 2: Antimicrobial Application

Another study explored the use of DNPA as an antimicrobial agent in agricultural settings. The compound showed promising results in inhibiting bacterial growth on crops, suggesting its potential as a natural pesticide alternative .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O₆ |

| Molecular Weight | 226.15 g/mol |

| Melting Point | 169-175 °C |

| Density | 1.6 g/cm³ |

| Boiling Point | 430.2 °C |

| Biological Activity | Effect |

|---|---|

| Antimicrobial Activity | Effective against bacteria |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Enzyme Inhibition | Alters metabolic pathways |

Eigenschaften

IUPAC Name |

2-(2,4-dinitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c11-8(12)3-5-1-2-6(9(13)14)4-7(5)10(15)16/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNISYPADDTFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862349 | |

| Record name | Benzeneacetic acid, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 2,4-Dinitrophenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000061 [mmHg] | |

| Record name | 2,4-Dinitrophenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

643-43-6 | |

| Record name | 2,4-Dinitrophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrophenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,4-dinitrophenylacetic acid formed in the context of cation exchange resins?

A1: Research indicates that this compound can be generated during the chemical degradation of certain cation exchange resins. Specifically, when the Tokem-308 cation exchanger (analogous to KU-2x8) is exposed to an oxidizing environment of nitric acid (HNO3) vapor and air at elevated temperatures (403-443 K), it undergoes structural breakdown. [] This degradation process results in the formation of several byproducts, with this compound and para-nitrobenzoic acid identified as two of the products. [] This finding is significant as it highlights a potential concern regarding the long-term stability and potential leaching of harmful compounds from such resins in specific industrial applications.

Q2: What are the known chemical reactions involving this compound?

A2: this compound has been studied in the context of several chemical reactions:

- Cyclization: Studies have explored the cyclization reactions of this compound. [] While the specifics of the reaction conditions and products are not detailed in the provided abstract, this highlights the compound's potential to undergo structural rearrangements leading to ring formation.

- Mannich Reaction: Research has revisited the Mannich reaction of this compound. [] The Mannich reaction is a classic organic reaction that allows for the amino alkylation of acidic protons adjacent to a carbonyl group. Understanding the reactivity of this compound in such reactions can be crucial for synthetic applications.

Q3: Is there any research on the physical properties of this compound?

A3: Yes, one study investigated the ionic conductance of this compound. [] While the abstract doesn't provide specific data, this research suggests an interest in understanding the compound's behavior in solution and its potential to dissociate into ions. This information can be relevant for applications where its ionization state is important, such as in electrochemical systems or specific analytical techniques.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.